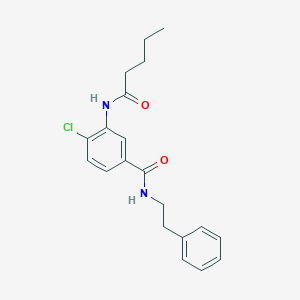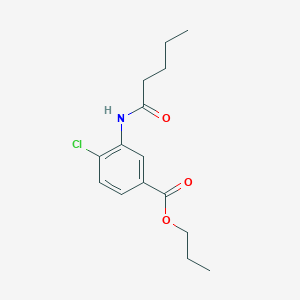![molecular formula C21H17ClN2O3 B308989 N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B308989.png)
N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "CB-13" and is classified as a synthetic cannabinoid.
Mechanism of Action
CB-13 is believed to exert its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This results in a variety of physiological effects, including changes in appetite, pain perception, and mood.
Biochemical and Physiological Effects:
CB-13 has been shown to have a variety of biochemical and physiological effects, including changes in the levels of various neurotransmitters and hormones. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
CB-13 has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. However, it also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on CB-13, including its potential use as a therapeutic agent for a variety of conditions, its effects on the immune system, and its potential for use in the development of new cannabinoid-based drugs. Additionally, further studies are needed to better understand the potential risks and benefits of CB-13 use in humans.
Synthesis Methods
CB-13 can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline in the presence of a base. This results in the formation of the intermediate 4-chlorophenyl-3-methoxybenzamide, which can then be reacted with a variety of reagents to form CB-13.
Scientific Research Applications
CB-13 has been studied for its potential use in a variety of scientific research applications, including its effects on the endocannabinoid system and its potential use as a tool for studying the physiological effects of cannabinoids.
properties
Product Name |
N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide |
|---|---|
Molecular Formula |
C21H17ClN2O3 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-17-6-4-5-14(13-17)20(25)24-19-8-3-2-7-18(19)21(26)23-16-11-9-15(22)10-12-16/h2-13H,1H3,(H,23,26)(H,24,25) |
InChI Key |
HSQYRWPWKXFKFC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)





![N-[2-chloro-5-(pentanoylamino)phenyl]pentanamide](/img/structure/B308925.png)


